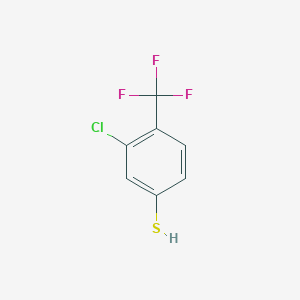

3-Chloro-4-(trifluoromethyl)benzenethiol

Description

Properties

IUPAC Name |

3-chloro-4-(trifluoromethyl)benzenethiol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClF3S/c8-6-3-4(12)1-2-5(6)7(9,10)11/h1-3,12H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAWHARXIKMVJGR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1S)Cl)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClF3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nitration and Functional Group Positioning

The nitration of chloro-trifluoromethylbenzene precursors is a critical step for directing subsequent substitutions. In the synthesis of 4-chloro-3-(trifluoromethyl)phenylisocyanate, o-chlorotrifluoromethylbenzene undergoes nitration with concentrated nitric acid (68%) and acetic anhydride at 10–15°C, yielding 4-nitro-2-trifluoromethyl chlorobenzene. This regioselective nitration ensures the nitro group occupies the para position relative to the chloro group, a pattern that could be adapted to position functional groups for thiol introduction.

For 3-chloro-4-(trifluoromethyl)benzenethiol, analogous nitration of a trifluoromethylbenzene precursor (e.g., 1-chloro-2-trifluoromethylbenzene) could install a nitro group at the 4-position, leaving the 3-position available for subsequent chlorination or thiolation. The mass ratio of reactants (1:2–2.5:0.6–0.7 for o-chlorotrifluoromethylbenzene, acetic anhydride, and nitric acid) and temperature control (10–15°C) are critical for minimizing isomer formation and maximizing yield.

Thiolation Pathways and Challenges

Nucleophilic Aromatic Substitution

The electron-withdrawing trifluoromethyl and chloro groups activate the benzene ring for nucleophilic substitution. In theory, a nitro or chloro group at the 4-position could be displaced by a thiol group (-SH) under basic conditions. For instance, heating 4-chloro-3-nitro-trifluoromethylbenzene with sodium hydrosulfide (NaSH) in a polar aprotic solvent (e.g., DMF) at 100–120°C could replace the nitro group with a thiol. However, such reactions often require harsh conditions and are not reported in the cited patents.

Reduction of Sulfonyl Chlorides

An alternative route involves converting a sulfonyl chloride intermediate to a thiol. If 4-chloro-3-trifluoromethylbenzenesulfonyl chloride were synthesized (e.g., via chlorosulfonation), reduction with lithium aluminum hydride (LiAlH₄) or zinc amalgam could yield the thiol. This method is speculative, as neither sulfonation nor sulfonyl chloride reduction is mentioned in the provided patents.

Comparative Analysis of Synthetic Routes

*TFMB = Trifluoromethylbenzene

Process Optimization and Scalability

Catalytic Efficiency and Solvent Selection

The use of activated carbon (400–800 mesh) and FeCl₃·6H₂O in reduction steps improves reaction efficiency by adsorbing impurities and stabilizing intermediates. For thiolation, polar solvents like ethanol or dioxane may enhance nucleophilicity, while maintaining temperatures below 5°C during exothermic steps (e.g., triphosgene reactions) prevents decomposition.

The cited patents emphasize minimizing waste: excess HCl gas from salt formation is neutralized in NaOH solution, and solvents like methanol are recycled . Thiol synthesis would require analogous measures, such as trapping H₂S gas with alkaline scrubbers.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-(trifluoromethyl)benzenethiol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The compound can be reduced to form the corresponding benzyl alcohol.

Substitution: The chlorine atom can be substituted with other nucleophiles in the presence of suitable catalysts.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

Substitution: Catalysts such as palladium or copper complexes facilitate substitution reactions.

Major Products Formed

Oxidation: Disulfides, sulfonic acids.

Reduction: Benzyl alcohol derivatives.

Substitution: Various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

Scientific Research Applications

1. Solvent Use:

3-Chloro-4-(trifluoromethyl)benzenethiol is commonly employed as a solvent in industrial applications. Its effectiveness in dissolving various organic compounds makes it suitable for use in coatings, inks, and cleaning products. The compound has been evaluated for its role in solvent-based fabric stain removers and shoe care products, where it serves to enhance cleaning efficiency due to its solvent properties .

2. Chemical Intermediate:

The compound acts as a chemical intermediate in the synthesis of other organic compounds. Its reactivity allows it to participate in various chemical reactions, making it valuable in the production of specialty chemicals and pharmaceuticals .

3. Environmental Applications:

Due to its low volatility and negligible contribution to tropospheric ozone formation, this compound is considered an exempt volatile organic compound (VOC). This status allows for broader applications in formulations that require compliance with environmental regulations .

Commercial Uses

| Application | Description |

|---|---|

| Cleaning Products | Utilized in solvent-based cleaners for effective stain removal |

| Automotive Industry | Employed in coatings and rust inhibitors for vehicles |

| Printing Industry | Acts as a solvent for inks, enhancing solubility and drying times |

| Pharmaceuticals | Used as an intermediate in the synthesis of active pharmaceutical ingredients |

Case Studies

Case Study 1: Occupational Exposure Assessment

A study conducted to assess occupational exposure levels among workers using products containing this compound indicated varying inhalation exposure levels during manual cleaning processes. The results highlighted the importance of monitoring exposure to ensure workplace safety .

Case Study 2: Health Risk Evaluation

An evaluation by the Australian Industrial Chemicals Introduction Scheme (AICIS) assessed human health risks associated with this compound. The findings indicated that while there are potential health hazards from exposure, the compound's use as an exempt VOC mitigates some environmental concerns .

Regulatory Status

The regulatory landscape for this compound varies by region. In the United States, it is classified under the Toxic Substances Control Act (TSCA), with specific reporting requirements for manufacturers and importers. The U.S. Environmental Protection Agency (EPA) has exempted it from certain VOC regulations due to its low reactivity .

In Australia, while there are no specific controls listed under AICIS, the compound is monitored due to its potential health risks associated with inhalation exposure during industrial use .

Mechanism of Action

The mechanism of action of 3-Chloro-4-(trifluoromethyl)benzenethiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with proteins and enzymes, potentially inhibiting their activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following compounds share structural motifs with 3-Chloro-4-(trifluoromethyl)benzenethiol but differ in substituents, functional groups, or ring systems:

Key Research Findings

- Acidity and Reactivity : The thiol group in this compound is more acidic than amines (e.g., 3-Chloro-4-methoxyphenethylamine) due to electron-withdrawing Cl and CF₃ groups, which stabilize the deprotonated thiolate ion. This enhances its utility in nucleophilic reactions .

- Electrophilicity : Compared to 2-Chloro-5-(trifluoromethoxy)benzoyl chloride, the thiol derivative is less electrophilic but offers superior nucleophilicity for forming disulfides or metal complexes .

- Metabolic Stability : The CF₃ group in the target compound improves metabolic stability relative to methoxy or nitro-substituted analogs, as seen in pharmaceutical intermediates () .

- Heterocyclic vs. Benzene Systems : Benzothiazole derivatives (e.g., 5-Trifluoromethyl-benzothiazol-2-ylamine) exhibit higher thermal stability due to their fused-ring systems, whereas the benzene-based thiol is more versatile in functionalization .

Data Table: Physicochemical Properties (Hypothetical)

| Property | This compound | 3-Chloro-4-methoxyphenethylamine | 2-Chloro-5-(trifluoromethoxy)benzoyl chloride |

|---|---|---|---|

| Molecular Weight (g/mol) | 226.6 | 222.11 | 262.5 |

| Boiling Point (°C) | ~200–220 | ~250 (decomposes) | ~180–200 |

| Solubility in Water | Low | Moderate (hydrochloride salt) | Reacts violently |

| pKa (Functional Group) | ~6.5 (SH) | ~10.6 (NH₃⁺) | N/A (acyl chloride) |

Biological Activity

3-Chloro-4-(trifluoromethyl)benzenethiol is a compound of interest due to its diverse biological activities, particularly in antimicrobial and anticancer applications. This article provides a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound, also known as C7H4ClF3S, features a trifluoromethyl group that enhances its lipophilicity and influences its interactions with biological targets. The presence of chlorine and sulfur further contributes to its unique pharmacological properties.

Antimicrobial Activity

Research has demonstrated that compounds containing the trifluoromethyl moiety exhibit significant antimicrobial properties. For instance:

- Antistaphylococcal Activity : A study found that derivatives with the trifluoromethyl group showed notable activity against Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA). Specifically, a compound with a similar structure displayed minimum inhibitory concentrations (MICs) of 25.9 µM against these pathogens, indicating both bacteriostatic and bactericidal effects .

- In Vitro Studies : The antimicrobial efficacy of this compound was evaluated against various bacterial strains. The results indicated moderate activity against Escherichia coli and Bacillus cereus, with MIC values lower than those of some established antibiotics .

Table 1: Antimicrobial Activity Summary

| Compound | Target Organism | MIC (µM) | Activity Type |

|---|---|---|---|

| This compound | Staphylococcus aureus | 25.9 | Bactericidal |

| MRSA | 12.9 | Bactericidal | |

| Escherichia coli | TBD | Moderate | |

| Bacillus cereus | TBD | Moderate |

Anticancer Activity

The cytotoxic potential of this compound has been investigated in various cancer cell lines:

- Cytotoxic Studies : In vitro assays revealed that this compound exhibited significant cytotoxicity against human cancer cell lines, including A549 (lung cancer) and HeLa (cervical cancer). The compound's mechanism of action appears to involve the induction of apoptosis in these cells .

Table 2: Cytotoxicity Data

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 (Lung) | TBD | Induction of apoptosis |

| HeLa (Cervical) | TBD | Induction of apoptosis |

The biological activity of this compound can be attributed to several mechanisms:

- Receptor Interaction : The trifluoromethyl group enhances binding affinity to biological receptors due to its electronegativity, which can modulate receptor-mediated signaling pathways.

- Inflammatory Response Modulation : Compounds with similar structures have shown potential in modulating inflammatory responses by affecting transcription factors like NF-κB, leading to either pro-inflammatory or anti-inflammatory effects depending on the substituents present .

Case Studies

- Study on Antimicrobial Efficacy : A comparative study evaluated various derivatives containing the trifluoromethyl group against MRSA and other pathogens. The findings highlighted the superior activity of compounds like this compound compared to traditional antibiotics .

- Cytotoxicity in Cancer Research : A recent investigation into the anticancer properties revealed that treatment with this compound resulted in significant apoptosis in HeLa cells, suggesting its potential as a therapeutic agent in cancer treatment .

Q & A

Q. What are the recommended synthetic routes for 3-chloro-4-(trifluoromethyl)benzenethiol, and what reaction conditions optimize yield and purity?

Methodological Answer: The compound is typically synthesized via nucleophilic substitution or functional group interconversion. For example, 2-amino-5-chloro-3-(trifluoromethyl)benzenethiol can be converted into 4H-1,4-benzothiazines using oxidative cyclization with iodine in methanol, achieving yields of 60–80% . Alternative routes involve reacting chlorinated aniline derivatives with sulfurating agents (e.g., thiourea or Lawesson’s reagent) under reflux in aprotic solvents. Optimizing reaction temperature (70–90°C) and stoichiometric ratios (1:1.2 for thiolation reagents) minimizes side products. Purity is enhanced via column chromatography using hexane/ethyl acetate gradients .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- FT-IR and Raman Spectroscopy : Identify vibrational modes of C-S (650–750 cm⁻¹), C-Cl (550–600 cm⁻¹), and CF₃ (1100–1250 cm⁻¹) groups. DFT-calculated spectra can validate experimental data .

- HR-MS (ESI-qTOF) : Confirm molecular mass (e.g., [M+H]⁺ at m/z 234.55) and isotopic patterns for Cl and F .

- ¹H/¹⁹F NMR : Resolve aromatic protons (δ 7.2–7.8 ppm) and trifluoromethyl fluorine signals (δ -60 to -65 ppm) .

Q. How should this compound be stored to ensure stability, and what are its key degradation pathways?

Methodological Answer: Store under inert gas (N₂/Ar) at -20°C in amber vials to prevent oxidation of the thiol group. Degradation primarily occurs via disulfide formation (detectable via LC-MS). Stabilizers like 1,4-dithiothreitol (DTT) at 1–5 mM concentration can extend shelf life. Monitor purity periodically using HPLC with a C18 column and UV detection at 254 nm .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity and vibrational properties of this compound?

Methodological Answer: Density functional theory (DFT) at the B3LYP/6-311++G(d,p) level calculates optimized geometries, vibrational frequencies, and electron density maps. These models predict nucleophilic sites (e.g., sulfur for alkylation) and correlate with experimental FT-IR/Raman spectra. Polarizable continuum models (PCM) simulate solvent effects on reactivity .

Q. What strategies resolve contradictions in reported synthetic yields or purity across studies?

Methodological Answer:

- Reaction Monitoring : Use in-situ techniques like ReactIR to track intermediates and adjust reagent stoichiometry.

- Alternative Purification : Replace column chromatography with preparative HPLC for higher resolution (e.g., 95% purity vs. 85% in traditional methods).

- Batch Analysis : Compare yields across solvents (e.g., DMF vs. THF) and catalysts (e.g., FeCl₃ vs. AlCl₃) to identify optimal conditions .

Q. How is this compound utilized in structure-activity relationship (SAR) studies for drug discovery?

Methodological Answer: The thiol group serves as a pharmacophore for targeting cysteine residues in enzymes. For example, derivatives like N-(3-chloro-4-(trifluoromethyl)phenyl)pyrimidin-4-amine exhibit KCa2 channel modulation (IC₅₀ = 0.8–1.2 µM). SAR studies involve substituting the thiol with methylsulfanyl or morpholine groups to enhance binding affinity .

Q. What analytical challenges arise in quantifying trace impurities, and how are they addressed?

Methodological Answer:

Q. What are the applications of this compound in materials science?

Methodological Answer: The compound acts as a ligand for metal-organic frameworks (MOFs) due to its strong σ-donor capability. For instance, coordination with Cu(I) enhances catalytic activity in C–S cross-coupling reactions. Computational docking studies (AutoDock Vina) predict binding energies (-8.5 to -10.2 kcal/mol) for such complexes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.